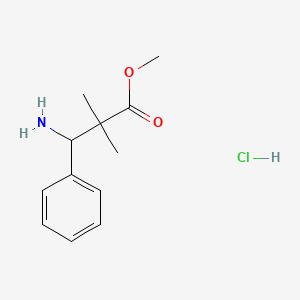

Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-amino-2,2-dimethyl-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-12(2,11(14)15-3)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSIDDCDYAZFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)N)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride typically involves the esterification of 3-amino-2,2-dimethyl-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitro or imine derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride as an anticancer agent. It has been shown to exhibit potent activity against various cancer cell lines, particularly HeLa cells. The compound's structure allows for modifications that enhance its efficacy as a histone deacetylase inhibitor (HDACI), which is crucial in cancer therapy. For instance, derivatives of the compound have been synthesized and tested for their antiproliferative effects, yielding IC50 values significantly lower than standard treatments like doxorubicin .

1.2 Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties, particularly as a monoamine oxidase B (MAO-B) inhibitor. MAO-B inhibitors are essential in treating neurodegenerative diseases such as Parkinson's disease. Studies have demonstrated that derivatives of this compound can effectively inhibit MAO-B at nanomolar concentrations, suggesting their potential in alleviating symptoms associated with dopamine-related disorders .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. Techniques such as DCC (dicyclohexylcarbodiimide) coupling and azide coupling are employed to attach different functional groups to the core structure, facilitating the development of new derivatives with improved pharmacological profiles .

Biochemical Applications

3.1 Buffering Agent in Biological Systems

This compound serves as a non-ionic organic buffering agent in cell cultures. Its ability to maintain pH levels within a specified range (6–8.5) makes it valuable in biochemical assays and cell culture applications . This property is essential for ensuring optimal conditions for cellular activities and experimental consistency.

3.2 Polymer Synthesis

The compound has also been utilized in the synthesis of heterocyclic polymers, demonstrating its versatility beyond simple applications. These polymers exhibit unique structural properties that can be leveraged in various materials science applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs and their similarity scores (based on functional groups and substitution patterns) are summarized below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Structural Differences |

|---|---|---|---|---|

| Methyl 3-amino-2,2-dimethylpropanoate HCl | C₇H₁₆ClNO₂ | 181.66 | 0.93 | Lacks phenyl group; simpler aliphatic chain |

| Ethyl 3-amino-2,2-dimethylpropanoate (free-salt) | C₇H₁₅NO₂ | 157.20 | 0.91 | Ethyl ester; no HCl salt |

| tert-Butyl 3-amino-2,2-dimethylpropanoate HCl | C₉H₂₀ClNO₂ | 217.71 | 0.88 | Bulkier tert-butyl ester; no phenyl group |

| Methyl 3-amino-2-methylpropanoate HCl | C₅H₁₂ClNO₂ | 153.61 | 0.87 | Single methyl substituent; smaller structure |

| Methyl 3-amino-2,2-difluoropropanoate HCl | C₄H₈ClF₂NO₂ | 195.56 | N/A | Difluoro substitution; increased polarity |

Data sourced from commercial catalogs and patent literature .

Physicochemical Properties

- Solubility: The phenyl group in the target compound reduces water solubility compared to aliphatic analogs like Methyl 3-amino-2-methylpropanoate HCl (solubility ~50 mg/mL in water).

- Stability: tert-Butyl esters (e.g., tert-Butyl 3-amino-2,2-dimethylpropanoate HCl) exhibit higher hydrolytic stability due to steric protection, whereas methyl esters hydrolyze faster under acidic/basic conditions .

- Purity: Commercial analogs like Methyl 3-amino-2,2-difluoropropanoate HCl are available at ≥95% purity, comparable to the target compound’s typical lab-grade purity .

Biological Activity

Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound (CAS Number: 13018897) is characterized by the following structural formula:

- Molecular Formula : C11H16ClN O2

- Molecular Weight : 229.71 g/mol

The compound features an amino group, which plays a crucial role in its biological interactions, particularly in forming hydrogen bonds with target proteins.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The amino group allows for hydrogen bonding with active sites on enzymes or receptors, while the phenyl ring can engage in π-π interactions that stabilize the compound within the binding pocket. These interactions can modulate protein activity, leading to various biological effects.

Biological Evaluations and Case Studies

Recent studies have demonstrated the compound's potential in various biological contexts:

- Synthesis of Biologically Active Compounds : this compound serves as a precursor for synthesizing other biologically active molecules. It has been utilized in the development of inhibitors targeting specific enzymes involved in metabolic pathways.

- Therapeutic Properties : Investigations into its therapeutic properties suggest that this compound may have applications in treating conditions such as obesity and fatty liver disease. For instance, derivatives of this compound have shown efficacy in inhibiting tryptophan hydroxylase type I (TPH1), an enzyme implicated in serotonin synthesis and metabolic regulation .

Table 1: Summary of Biological Activities

| Study | Target | Activity | IC50 Value |

|---|---|---|---|

| Study A | TPH1 Inhibition | 64% at 100 µM | Not specified |

| Study B | Cancer Cell Lines (HCT-116) | Antiproliferative | IC50 = 0.12 mg/mL |

| Study C | HeLa Cells | Apoptotic Activity | IC50 = 11–0.69 µM |

Notable Case Studies

- Inhibition of TPH1 : A study focused on identifying new TPH1 inhibitors found that derivatives based on this compound exhibited significant inhibition at concentrations as low as 100 µM . This suggests potential for developing treatments targeting metabolic disorders.

- Antiproliferative Effects : Compounds derived from this compound demonstrated selective cytotoxicity against cancerous cells while sparing normal cells. In vitro assays indicated that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin .

Q & A

Q. What are the standard synthetic methodologies for preparing methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochloride?

- Methodological Answer : The compound is typically synthesized via multi-step protection-deprotection strategies. For example:

- Step 1 : Protect the amine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., sodium bicarbonate) to form Boc-protected intermediates .

- Step 2 : Perform coupling reactions (e.g., with HATU or EDC) to introduce substituents like phenyl groups .

- Step 3 : Deprotect the Boc group using hydrochloric acid in dioxane, followed by concentration under reduced pressure to yield the hydrochloride salt .

Key parameters include reaction time (e.g., 1 hour stirring at room temperature) and solvent selection (dioxane for HCl reactions) .

Q. How is the purity and structural integrity of the compound validated in academic research?

- Methodological Answer :

- 1H-NMR : Characteristic peaks include aromatic protons (δ ~7.3 ppm for phenyl groups), methyl esters (δ ~3.8 ppm), and amine-hydrochloride broad singlets (δ ~9.0 ppm) .

- HPLC : Purity is assessed using reverse-phase HPLC with ≥98% purity thresholds. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid) .

- Mass Spectrometry : Confirm molecular weight (e.g., 253.1 g/mol for related dihydrochloride salts) via ESI-MS or MALDI-TOF .

Q. What purification techniques are effective for isolating the hydrochloride salt?

- Methodological Answer :

- Recrystallization : Use solvents like diethyl ether or ethanol to precipitate the hydrochloride salt after deprotection .

- Column Chromatography : For intermediates, silica gel columns with gradients of ethyl acetate/hexane or dichloromethane/methanol are employed .

- Lyophilization : For hygroscopic salts, freeze-drying aqueous solutions ensures stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during Boc deprotection minimize ester hydrolysis .

- Reagent Stoichiometry : Use 4:1 molar ratios of HCl (in dioxane) to substrate for complete deprotection .

- Catalytic Additives : Additives like DMAP (4-dimethylaminopyridine) enhance coupling efficiency in peptide bond formation .

Q. How should researchers resolve contradictions in spectral data across synthesis batches?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR shifts with published spectra (e.g., DMSO-d6 δ 9.0 for amine-HCl vs. δ 8.8 in alternative solvents).

- Isotopic Labeling : Use deuterated reagents to distinguish exchangeable protons (e.g., NH groups) from solvent artifacts .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in methanol/water mixtures .

Q. What are the best practices for handling the compound’s hygroscopicity in biological assays?

- Methodological Answer :

- Storage : Store at −20°C in desiccated containers with silica gel to prevent moisture absorption .

- Solubility Optimization : Use DMSO for stock solutions (10–50 mM) and dilute in PBS (pH 7.4) immediately before assays to avoid precipitation .

- Stability Testing : Monitor degradation via HPLC over 24–72 hours under assay conditions (e.g., 37°C) .

Q. What are emerging applications of this compound in neuroscience or medicinal chemistry?

- Methodological Answer :

- Neurological Targets : As a glutamate analog, it modulates NMDA receptor activity. Experimental designs include electrophysiology (patch-clamp) in hippocampal neurons .

- Drug Delivery : Functionalize the ester group via hydrolytic cleavage to release bioactive amines in vivo .

- Structure-Activity Relationship (SAR) : Modify the phenyl or methyl groups to explore binding affinity changes in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.